5-(Furan-2-yl(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
The compound “5-(Furan-2-yl(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic molecule that contains several functional groups and rings, including a furan ring, a phenyl ring, a piperazine ring, a thiazole ring, and a triazole ring . It’s part of a class of compounds that have been studied for their potential biological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 5-Furan-2-yl [1,3,4]oxadiazole-2-thiol and 5-furan-2-yl-4H- [1,2,4]- triazole-3-thiol were synthesized from furan-2-carboxylic acid hydrazide . Mannich bases and methyl derivatives were then prepared . The structures of the synthesized compounds were confirmed by elemental analyses, IR and 1 H-NMR spectra .Scientific Research Applications
Antimicrobial Activities
Several studies have synthesized and evaluated compounds structurally related to "5-(Furan-2-yl(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol" for their antimicrobial properties. For instance, Başoğlu et al. (2013) explored the design, synthesis, and antimicrobial activities of azole derivatives, including triazole compounds with piperazine moieties, which showed activity against tested microorganisms (Başoğlu et al., 2013). Similarly, Patel et al. (2012) synthesized thiazolidinone derivatives with phenylpiperazin-1-ylmethyl groups, evaluating them for antimicrobial activity against a range of bacterial and fungal strains, demonstrating their potential as antimicrobial agents (Patel, Kumari, & Patel, 2012).
Anti-Inflammatory Activities
Tozkoparan et al. (1999) synthesized and evaluated thiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones and their Michael addition products for anti-inflammatory activity, highlighting the therapeutic potential of such compounds in treating inflammation (Tozkoparan et al., 1999). Another study by Selvam et al. (2012) focused on thiazolopyrimidine derivatives, which were synthesized and evaluated for their antinociceptive and anti-inflammatory properties, further underscoring the versatility of these compounds in medical research (Selvam et al., 2012).
Mechanism of Action
Target of Action
The primary target of this compound is the Adenosine A2A Receptor . This receptor is a G protein-coupled receptor that plays a crucial role in many physiological states related to cardiovascular, immune, and neurological functions .
Mode of Action
The compound acts as an inverse agonist for the Adenosine A2A Receptor . This means it binds to the receptor and reduces its activity rather than increasing it. The compound exhibits high binding affinity (Ki = 8.62 nM) and inverse agonist potency (IC50 = 7.42 nM) for the A2A receptor .
Biochemical Pathways
The Adenosine A2A Receptor is coupled to Gs proteins, which stimulate the production of cyclic AMP (cAMP) via adenylyl cyclase . By acting as an inverse agonist, the compound reduces cAMP production, thereby affecting downstream signaling pathways .
Result of Action
The reduction in cAMP production due to the compound’s action can have various molecular and cellular effects, depending on the specific physiological context. For instance, in the context of neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases, modulation of cAMP levels can influence neuronal function and survival .
Properties
IUPAC Name |
5-[furan-2-yl-(4-phenylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c25-18-17(27-19-20-13-21-24(18)19)16(15-7-4-12-26-15)23-10-8-22(9-11-23)14-5-2-1-3-6-14/h1-7,12-13,16,25H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMFNEUHDDXLHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(C3=CC=CO3)C4=C(N5C(=NC=N5)S4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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